molecular formula C21H25N5O3S B6563549 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946292-03-1

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6563549
CAS No.: 946292-03-1
M. Wt: 427.5 g/mol
InChI Key: ZGZAGCLKFRVWSM-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. Due to its complex structure, it offers a range of reactivity and functionality which makes it suitable for diverse scientific inquiries and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a multi-step organic synthesis process that generally involves the following key steps:

  • Preparation of Intermediates: : Synthesis begins with creating intermediates such as 4-methoxy-3-methylbenzenesulfonyl chloride and 4-(dimethylamino)-6-methylpyrimidin-2-amine.

  • Coupling Reaction: : The intermediates undergo coupling under controlled conditions in the presence of a base and a suitable solvent, leading to the formation of the target compound.

Industrial Production Methods:

For industrial-scale production, the process can be optimized to enhance yield and purity:

  • Employing flow chemistry techniques to streamline synthesis.

  • Utilizing robust catalysts to expedite reaction times.

  • Implementing high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions:

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : Formation of sulfonyl compounds.

  • Reduction: : Conversion to amines and simpler aromatic compounds.

  • Substitution: : Electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, dichlorodicyanoquinone (DDQ).

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminium hydride (LAH).

  • Substitution: : Sodium hydride (NaH), Grignard reagents.

Major Products:

The products formed depend on the specific reaction and conditions but generally include derivatives of the parent sulfonamide compound, which retain the core structural features while gaining additional functional groups.

Scientific Research Applications

Chemistry:

Used as a starting material or intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology:

Medicine:

Investigated for its therapeutic potential due to its structural similarity to bioactive molecules, making it a candidate for drug discovery and development processes.

Industry:

Utilized in creating specialty chemicals for various industrial applications including dyes, pigments, and advanced materials.

Mechanism of Action

The compound's effects are exerted through its interaction with molecular targets such as enzymes and receptors. These interactions often involve binding to active sites or altering protein conformations, leading to the modulation of biological pathways. The exact mechanism depends on the specific context of use, be it in a therapeutic or research setting.

Comparison with Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

  • 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl-4-methoxybenzene-1-sulfonamide

Uniqueness:

This compound is unique in its combination of pyrimidine, dimethylamino, methoxy, and sulfonamide groups, which confer specific reactivity and functionality not found in its close analogs. The unique structure makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-12-18(10-11-19(14)29-5)30(27,28)25-17-8-6-16(7-9-17)23-21-22-15(2)13-20(24-21)26(3)4/h6-13,25H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZAGCLKFRVWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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